

Physical properties of deuterated styrene

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Compound of Interest

Compound Name: Styrene-d8

Cat. No.: B127050

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An In-depth Technical Guide to the Physical Properties of Deuterated Styrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated styrene, particularly the perdeuterated isotopologue **styrene-d8** (C₈D₈), is a critical compound in various scientific and industrial fields. As the heavy isotope analogue of styrene (C₈H₈), its unique physical properties, stemming from the substitution of hydrogen with deuterium, make it an invaluable tool. Deuterated compounds are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to provide solvent signals that do not interfere with the analyte's spectrum.^[1] Furthermore, the distinct mass and vibrational frequencies of C-D bonds compared to C-H bonds are leveraged in kinetic isotope effect studies, mechanistic elucidations, and as internal standards for mass spectrometry.^{[1][2]}

This guide provides a comprehensive overview of the core physical properties of deuterated styrene, details common experimental protocols for its handling and characterization, and visualizes key workflows and conceptual relationships.

Physical and Chemical Properties

The primary physical differences between **styrene-d8** and its non-deuterated counterpart arise from the greater mass of deuterium (approximately 2 amu) compared to protium (approximately 1 amu). This mass difference influences properties such as density, molecular weight, and vibrational frequencies, which in turn affect macroscopic properties like boiling point and refractive index.

Tabulated Physical Data

The following table summarizes the key physical properties of **styrene-d8** (perdeuterated styrene) and provides values for standard styrene (styrene-h8) for comparison.

Property	Styrene-d8 (C ₈ D ₈)	Styrene-h8 (C ₈ H ₈)
CAS Number	19361-62-7[1][3][4][5][6]	100-42-5[7][8][9]
Molecular Formula	C ₈ D ₈ [1][3][4]	C ₈ H ₈ [8][9]
Molecular Weight	112.20 g/mol [6]	104.15 g/mol [8][9]
Appearance	Colorless liquid[3][4]	Colorless to yellowish liquid
Melting Point	-31 °C[1][4][5][6][10]	-30.6 °C[11]
Boiling Point	145-146 °C (at 760 mmHg)[6] [10]	145 °C (at 760 mmHg)[11]
	50-51 °C (at 25 mmHg)[3][4][5]	
Density	0.979 g/mL at 25 °C[3][4][6]	0.909 g/cm ³ at 20 °C
Refractive Index	n _{20/D} 1.5445[4][6]	n _{20/D} 1.5469
Flash Point	31 °C / 88 °F[1][3][4][5]	31 °C[11]
Vapor Pressure	~6 hPa at 20 °C[10]	5 mmHg at 20 °C
Water Solubility	0.24 g/L at 20 °C[4][5]	0.3 g/L at 20 °C

Spectroscopic Properties

The substitution of hydrogen with deuterium causes significant, predictable shifts in spectroscopic data.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, signals for deuterated positions are absent. In ²H (Deuterium) NMR, the spectrum shows signals corresponding to the deuterated positions, which can be used to confirm the extent and location of deuteration.[12][13]

- **Infrared (IR) Spectroscopy:** The vibrational frequency of a bond is dependent on the masses of the connected atoms. The C-D bond vibrates at a lower frequency (ca. 2100-2300 cm^{-1}) than the corresponding C-H bond (ca. 2850-3100 cm^{-1}). This shift is readily observable in the IR spectrum and serves as a key diagnostic tool for confirming deuteration. The IR spectrum of non-deuterated styrene shows characteristic peaks for sp^2 C-H bonds in the 3000-3100 cm^{-1} range and for the C=C double bonds between 1500-1680 cm^{-1} .[\[14\]](#)

Experimental Protocols

Accurate determination and utilization of deuterated styrene's properties require meticulous experimental procedures, from synthesis and purification to characterization.

Synthesis of Deuterated Styrene

While various methods exist, a common laboratory-scale approach involves the catalytic hydrogen isotope exchange (HIE) of styrene or its precursors.

Methodology: Base-Catalyzed α -Deuteration

This protocol describes a method for selective deuteration at the α -position of the vinyl group.
[\[15\]](#)[\[16\]](#)

- **Reaction Setup:** A solution of styrene in a deuterated solvent, such as DMSO- d_6 , is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
- **Catalyst and Deuterium Source:** A base catalyst (e.g., potassium tert-butoxide, KOtBu) is added to the solution. A deuterated alcohol, such as methanol- d_4 (CD_3OD), is introduced as the deuterium source. The concentration of the alcohol is critical to achieving high selectivity and yield.[\[15\]](#)
- **Reaction:** The mechanism proceeds via a reversible addition of the deuterated alcohol to the styrene double bond, which facilitates the selective incorporation of deuterium at the α -position.[\[16\]](#)
- **Workup and Purification:** Upon completion, the reaction is quenched, and the product is extracted. The deuterated styrene is then purified, typically by column chromatography or distillation, to remove the catalyst and any side products.

Purification of Styrene Monomer

Commercial styrene, whether deuterated or not, contains inhibitors (e.g., 4-tert-butylcatechol) to prevent polymerization during storage.^{[2][6]} These inhibitors must be removed before use in most polymerization reactions or sensitive applications.

Methodology: Inhibitor Removal

- **Alkaline Wash:** The styrene monomer is washed with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to extract the acidic phenolic inhibitor.^[17]
- **Water Wash:** The organic layer is subsequently washed with deionized water to remove any residual NaOH.
- **Drying:** The washed styrene is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO_4), calcium chloride (CaCl_2), or calcium hydride (CaH_2).^[17]
- **Filtration/Distillation:** The dried liquid is separated from the drying agent by filtration. For very high purity, it can be distilled under reduced pressure.^[17]
- **Column Chromatography:** An alternative and common method is to pass the styrene through a column of activated neutral or basic alumina.^{[17][18]}

Characterization of Physical Properties

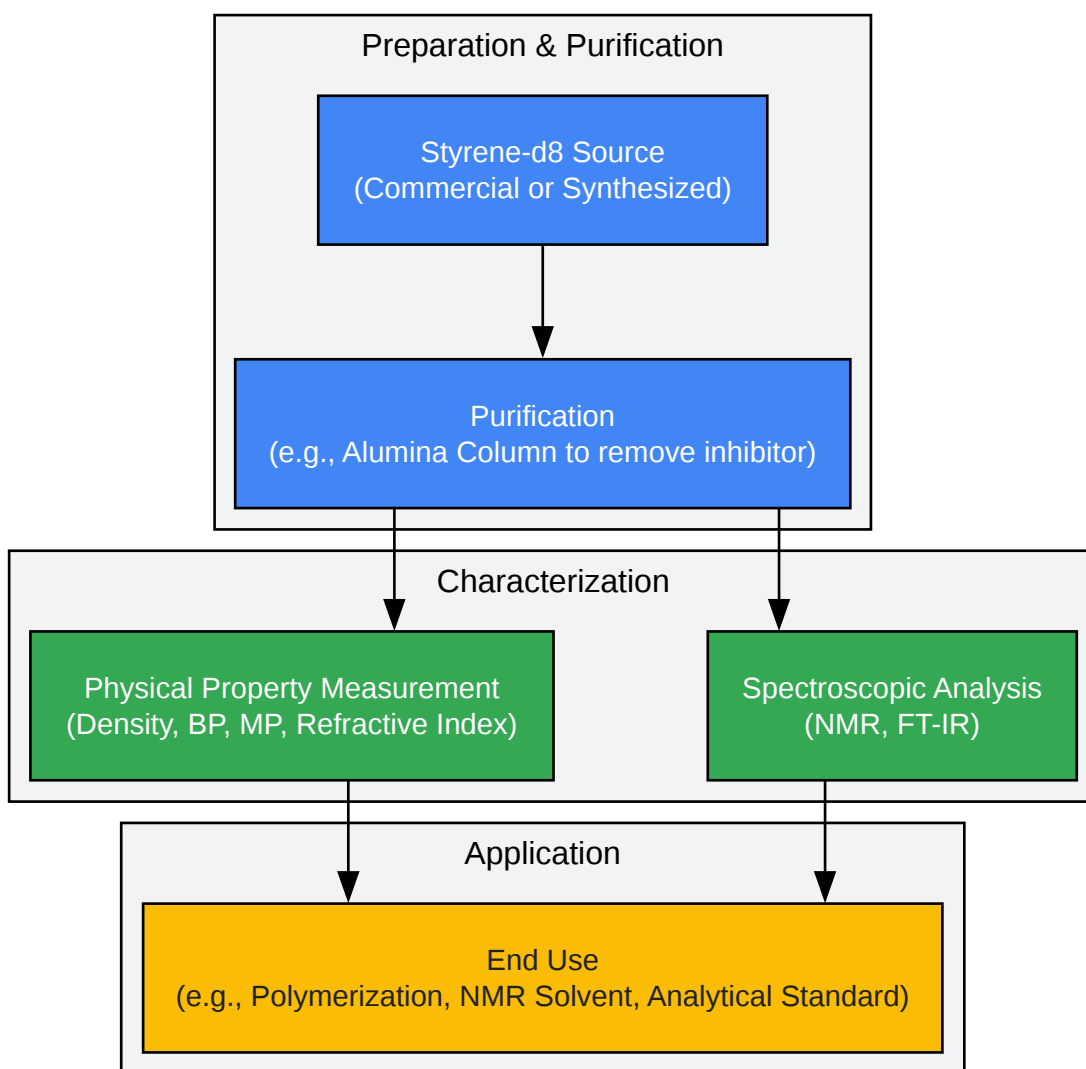
Standard analytical techniques are employed to verify the physical properties of the purified deuterated styrene.

- **Melting and Boiling Point:** Determined using a differential scanning calorimeter (DSC) for the melting point and a distillation apparatus with accurate temperature and pressure monitoring for the boiling point.
- **Density:** Measured using a pycnometer or a digital density meter at a controlled temperature.
- **Refractive Index:** Measured using a calibrated refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).

- Spectroscopic Analysis: ^1H NMR, ^2H NMR, and FT-IR spectroscopy are used to confirm the isotopic purity, structure, and absence of protonated impurities.

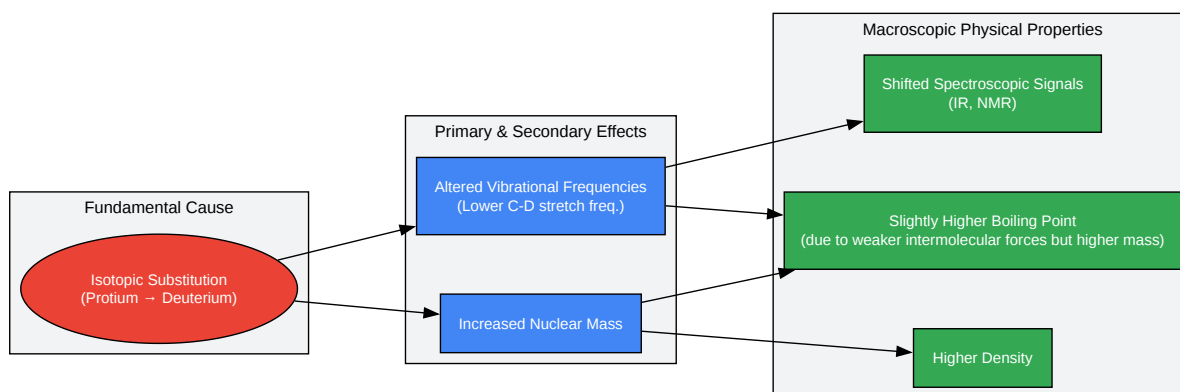
Visualizations: Workflows and Relationships

Diagrams created using the DOT language help visualize the logical flow of experiments and the fundamental principles governing the properties of deuterated styrene.



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Caption: Experimental workflow for the purification and characterization of deuterated styrene.



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Caption: Relationship between isotopic substitution and resulting physical properties.

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